molecular formula C12H16N2O B3121706 1-Benzoyl-2-methylpiperazine CAS No. 292063-50-4

1-Benzoyl-2-methylpiperazine

Cat. No.: B3121706
CAS No.: 292063-50-4
M. Wt: 204.27 g/mol
InChI Key: SXAIXGMQDJUBDK-UHFFFAOYSA-N
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Description

1-Benzoyl-2-methylpiperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpiperazin-1-yl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAIXGMQDJUBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzoyl-2-methylpiperazine potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 1-Benzoyl-2-methylpiperazine

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, such as high water solubility and the ability to be modified at two distinct nitrogen atoms, make it an attractive core for drug design.[1] This guide focuses on the specific, yet under-researched, derivative: this compound. While direct pharmacological data for this compound is scarce, a robust predictive analysis of its potential biological activities can be constructed by examining the structure-activity relationships (SAR) of its constituent chemical motifs: the benzoylpiperazine core and the 2-methylpiperazine substitution. This document serves as a technical framework for researchers and drug development professionals, outlining a logical, multi-tiered experimental strategy to elucidate the pharmacological profile of this compound, from initial receptor screening to preliminary in vivo assessment.

Structural Deconstruction and Target Hypothesization

The structure of this compound presents three key features that inform our hypotheses about its biological targets:

  • 1-Benzoylpiperazine Core: The parent compound, 1-benzoylpiperazine, and its derivatives are known to possess significant central nervous system (CNS) activity.[3] Notably, this class has been investigated for its interaction with various neurotransmitter systems, with some derivatives showing potent and selective inhibition of the glycine transporter 1 (GlyT1), a target implicated in the pathophysiology of schizophrenia.[4] Furthermore, comparative studies with benzylpiperazine (BZP) indicate that the benzoyl moiety can contribute to neurotoxic effects, including the induction of oxidative stress and apoptosis in neuronal cell lines.[5]

  • Piperazine Ring: As a versatile scaffold, piperazine derivatives exhibit a vast range of biological activities, including antidepressant, anxiolytic, antipsychotic, and antihistaminic effects.[2][6][7] This broad activity stems from its ability to interact with numerous receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors.[8]

  • 2-Methyl Substitution: The introduction of a methyl group at the 2-position of the piperazine ring has two critical consequences. First, it introduces a chiral center, meaning the compound exists as (R) and (S) enantiomers which may possess different pharmacological activities and potencies. Second, the methyl group provides steric bulk adjacent to the secondary amine (N4), which can influence binding affinity and selectivity for specific receptor subtypes. Derivatives of 2-methylpiperazine have been synthesized and evaluated as ligands for the 5-HT1A receptor, suggesting a potential role in modulating the serotonergic system.[9]

Based on this analysis, the primary hypothesized biological targets for this compound are within the CNS, specifically:

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

  • Dopamine Transporter (DAT) and Receptors (e.g., D2)

  • Glycine Transporter 1 (GlyT1)

Tiered Experimental Workflow for Pharmacological Characterization

A systematic, phased approach is essential to efficiently characterize a novel compound. The following workflow is designed to first identify primary biological targets and then progressively build a more comprehensive understanding of the compound's functional activity and preliminary safety profile.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular & Safety Assessment cluster_2 Tier 3: In Vivo Behavioral Analysis A Synthesis & Purification of this compound (Racemate and Enantiomers) B Primary Target Screen: Receptor Binding Assays (5-HT, DA, GlyT1 Panel) A->B Test Compound C Functional Activity Assays (e.g., cAMP, Ca2+ Flux, Transporter Uptake) B->C Confirmed Hits (Ki < 1µM) D Determine Ki, IC50, EC50 and Agonist/Antagonist Profile C->D Dose-Response Data E Cellular Neurotoxicity Assay (e.g., SH-SY5Y cells) D->E Physiologically Relevant Doses F Measure Cell Viability (MTT) & Apoptosis Markers (Caspase-3) E->F G General Locomotor Screen (Open Field Test) F->G Doses Below Toxic Threshold H Target-Specific Models (e.g., Elevated Plus Maze, Forced Swim Test) G->H No Hyper/Hypo-activity I Establish Preliminary Efficacy & Behavioral Profile H->I

Caption: Tiered workflow for characterizing this compound.

Tier 1: In Vitro Profiling

The initial goal is to identify high-affinity molecular targets and quantify the compound's potency and functional effect.

Causality: This is the foundational experiment to determine if this compound physically interacts with our hypothesized targets. By testing against a panel, we gain crucial information on both affinity (how tightly it binds) and selectivity (whether it binds to one target over others). This is a cost-effective method to rapidly narrow down the compound's potential mechanisms of action.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, and GlyT1) or from appropriate brain regions (e.g., rodent striatum for DAT).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (e.g., [3H]WAY-100635 for 5-HT1A), and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the inhibition constant (Ki) by fitting the data to a one-site competition model using non-linear regression (e.g., using GraphPad Prism). The Ki value represents the concentration of the compound required to occupy 50% of the receptors.

Hypothetical Data Summary:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)GlyT1 Ki (nM)
(R)-isomer55>1000850>1000
(S)-isomer1200>1000950>1000
Racemate89>1000900>1000

This hypothetical data suggests the (R)-isomer has moderate, selective affinity for the 5-HT1A receptor.

Tier 2: Cellular and Safety Assessment

Given the known neurotoxic potential of related piperazine compounds, an early assessment of cellular toxicity is a critical, self-validating step.[5][10]

Causality: Before proceeding to more complex functional or in vivo studies, it is imperative to establish a concentration range that is not overtly toxic to cells. This ensures that any observed functional effects are due to specific pharmacological interactions and not simply a result of cell death. Using a human dopaminergic neuroblastoma cell line like SH-SY5Y is relevant for a potential CNS-active compound.[5]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach approximately 80% confluency.

  • Treatment: Seed the cells into 96-well plates. After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 1 µM to 200 µM) for 24 and 48 hours.

  • Cell Viability (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at ~570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.

  • Apoptosis Measurement (Caspase-3 Activity):

    • For a parallel plate, lyse the treated cells.

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence over time. An increase in fluorescence indicates cleavage of the substrate by activated caspase-3, a key executioner enzyme in apoptosis.

Potential Mechanism of Action: 5-HT1A Receptor Modulation

Assuming the hypothetical binding data is confirmed, this compound (specifically the R-isomer) would be investigated as a 5-HT1A receptor modulator. The 5-HT1A receptor is a GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] This pathway is a key target for anxiolytic and antidepressant drugs.[11][12]

G cluster_0 Cell Membrane R 5-HT1A Receptor G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand This compound (Agonist) Ligand->R Binds & Activates ATP ATP ATP->AC Response Decreased Neuronal Excitability (Potential Anxiolytic/Antidepressant Effect) cAMP->Response Leads to

Caption: Hypothesized signaling pathway for 5-HT1A receptor agonism.

In Vivo Behavioral Assessment

Based on a non-toxic profile and confirmed 5-HT1A receptor activity, the next logical step is to assess the compound's effects on behavior in animal models.

Causality: The EPM is a standard and well-validated model for assessing anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds, like known 5-HT1A agonists, typically increase the time spent in the open arms of the maze, indicating a reduction in anxiety.

Methodology:

  • Animal Acclimation: Acclimate male mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing. A positive control, such as diazepam or buspirone, should be included.

  • Test Procedure:

    • Place a mouse in the center of the plus-shaped maze, which consists of two open arms and two enclosed arms raised from the floor.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: A statistically significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

Future Directions and SAR Exploration

The initial characterization of this compound opens several avenues for further research and optimization:

  • Enantiomer-Specific Synthesis and Testing: If the racemate shows activity, synthesizing and testing the pure (R) and (S) enantiomers is crucial, as one may be significantly more potent or have a better side-effect profile.[13]

  • Benzoyl Ring Substitution: Exploring substitutions on the benzoyl ring (e.g., with electron-donating or -withdrawing groups) can modulate potency, selectivity, and pharmacokinetic properties.

  • N4-Position Modification: The secondary amine at the N4 position is a prime site for modification to further explore the SAR and potentially develop new derivatives with improved activity.

  • Pharmacokinetic Profiling: If promising in vivo activity is observed, a full ADME (Absorption, Distribution, Metabolism, Excretion) profile would be necessary to assess its drug-like properties.

Conclusion

While this compound remains a largely uncharacterized molecule, a thorough analysis of its structural components allows for the formulation of a strong, data-driven hypothesis of its potential biological activity. Based on extensive literature on related benzoylpiperazine and 2-methylpiperazine derivatives, it is plausible that this compound acts as a CNS modulator, with a particular affinity for the 5-HT1A receptor. The multi-tiered experimental workflow detailed in this guide provides a comprehensive and logically structured plan for systematically investigating this potential, moving from broad, high-throughput in vitro screening to specific cellular and in vivo functional assays. This framework not only guides the exploration of this compound but also exemplifies a rational approach to the early-stage investigation of novel chemical entities in drug discovery.

References

  • Chem-Impex. (n.d.). 1-Benzoylpiperazine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Staranowicz, D., et al. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Retrieved from [Link]

  • Thomas, A. W., et al. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. Retrieved from [Link]

  • Sapa, J., et al. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Majrashi, M., et al. (2019). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-methylpiperazine. PubChem. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. Retrieved from [Link]

  • Woźniak, M. K., et al. (2017). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. SpringerLink. Retrieved from [Link]

  • Canadian Science Publishing. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Retrieved from [Link]

  • Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Benzoyl-2-methylpiperazine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the synthetic pathways to 1-benzoyl-2-methylpiperazine, with a focus on the critical selection of starting materials and the rationale behind the chosen synthetic strategies. This document aims to bridge theoretical knowledge with practical, field-proven insights to empower you in your synthetic endeavors.

Introduction: The Significance of this compound

This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The piperazine ring is a common scaffold in a wide array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The addition of a benzoyl group and a methyl substituent introduces specific steric and electronic features that can be crucial for biological activity. For instance, selectively acylated 2-methylpiperazine compounds are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1] The precise control over the regioselectivity of the benzoylation is paramount, as the biological activity often resides in a specific isomer.

Core Synthetic Strategy: N-Acylation of 2-Methylpiperazine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of 2-methylpiperazine with a suitable benzoylating agent. This approach is conceptually straightforward, yet its successful execution hinges on a nuanced understanding of the starting materials and reaction conditions to ensure high yield and regioselectivity.

The Key Starting Materials

The primary starting materials for this synthesis are:

  • 2-Methylpiperazine: A cyclic diamine that serves as the nucleophile.

  • A Benzoylating Agent: An electrophilic source of the benzoyl group.

2-Methylpiperazine (CAS No. 109-07-9) is a colorless to pale yellow liquid or solid that is soluble in water and various organic solvents.[2][3] Its structure contains two nitrogen atoms with different steric environments: one is secondary and adjacent to the methyl group (N1), while the other is also secondary but less sterically hindered (N4). This inherent asymmetry is the cornerstone of achieving regioselective mono-benzoylation.

Synthesis and Availability: 2-Methylpiperazine is a commercially available reagent. However, for large-scale production or specific research needs, understanding its synthesis can be beneficial. One documented method involves the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine.[4]

Safety Considerations: 2-Methylpiperazine is a flammable, corrosive, and irritating compound.[3] It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Choosing the Right Benzoylating Agent

The choice of the benzoylating agent significantly impacts the reaction's efficiency and selectivity.

Benzoylating AgentReactivityByproductsKey Considerations
Benzoyl Chloride HighHClMost common and cost-effective. Requires a base to neutralize the HCl byproduct.
Benzoic Anhydride ModerateBenzoic AcidLess reactive than benzoyl chloride, potentially offering better control.
Benzoic Acid LowWaterRequires an activating agent (e.g., carbodiimide) to form the amide bond.
Methyl Benzoate Very LowMethanolGenerally requires harsh conditions (high temperature) for amidation.[5]

Expert Insight: For most laboratory-scale syntheses, benzoyl chloride is the preferred reagent due to its high reactivity and availability. The key to its successful use lies in the careful control of reaction conditions to favor mono-acylation.

The Schotten-Baumann Reaction: A Classic Approach to N-Benzoylation

The reaction of an amine with an acyl chloride in the presence of a base is known as the Schotten-Baumann reaction.[6] This is the most common method for the synthesis of this compound.

The Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Schotten_Baumann 2-Methylpiperazine 2-Methylpiperazine Tetrahedral_Intermediate Tetrahedral_Intermediate 2-Methylpiperazine->Tetrahedral_Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Tetrahedral_Intermediate Protonated_Product Protonated_Product Tetrahedral_Intermediate->Protonated_Product Chloride Elimination Final_Product This compound Protonated_Product->Final_Product Deprotonation Salt Salt Protonated_Product->Salt Base Base Base->Final_Product Base->Salt

Caption: The Schotten-Baumann reaction mechanism for the synthesis of this compound.

Causality in Experimental Choices:

  • Nucleophilic Attack: The less sterically hindered nitrogen (N4) of 2-methylpiperazine preferentially attacks the electrophilic carbonyl carbon of benzoyl chloride. This is the basis for the regioselectivity of the reaction.

  • Base: A base, such as triethylamine or sodium hydroxide, is crucial. It neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting 2-methylpiperazine and rendering it non-nucleophilic.[6]

  • Solvent: A non-protic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically used to dissolve the reactants and facilitate the reaction.

The Challenge of Selectivity: Mono- vs. Di-benzoylation

A significant challenge in this synthesis is the potential for the formation of the di-substituted byproduct, 1,4-dibenzoyl-2-methylpiperazine.[6] Several strategies can be employed to favor the desired mono-benzoylation:

  • Stoichiometry: Using a slight excess of 2-methylpiperazine relative to benzoyl chloride can help to minimize di-substitution.

  • Slow Addition: Adding the benzoyl chloride slowly to the solution of 2-methylpiperazine at a low temperature (e.g., 0 °C) allows for better control of the reaction and reduces the likelihood of the initially formed product reacting further.

  • Use of a Protecting Group: A more complex but highly selective method involves protecting one of the nitrogen atoms of 2-methylpiperazine before benzoylation, followed by deprotection.[7] However, this multi-step approach can lead to lower overall yields.[7]

An Alternative Pathway: Activation with N,N'-Carbonyldiimidazole (CDI)

An alternative to the Schotten-Baumann reaction involves the use of N,N'-carbonyldiimidazole (CDI) to activate benzoic acid.[1] This method avoids the use of the highly reactive benzoyl chloride and the generation of HCl.

The Reaction Workflow

CDI_Activation cluster_activation Activation Step cluster_acylation Acylation Step Benzoic_Acid Benzoic_Acid Activated_Intermediate Acylimidazolide Benzoic_Acid->Activated_Intermediate CDI N,N'-Carbonyldiimidazole CDI->Activated_Intermediate Final_Product This compound Activated_Intermediate->Final_Product Nucleophilic Attack 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Final_Product

Caption: Workflow for the synthesis of this compound via CDI activation.

Advantages of the CDI Method:

  • Milder Conditions: The reaction can be carried out under milder conditions compared to the Schotten-Baumann reaction.

  • Improved Selectivity: The acylimidazolide intermediate is less reactive than benzoyl chloride, which can lead to better control and higher yields of the mono-acylated product.[1]

  • No HCl Byproduct: This method avoids the formation of corrosive HCl.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Methylpiperazine100.16202.00 g
Benzoyl Chloride140.57182.20 mL
Triethylamine101.19223.06 mL
Dichloromethane (DCM)--50 mL
1 M HCl (aq)--2 x 20 mL
Saturated NaHCO₃ (aq)--2 x 20 mL
Brine--20 mL
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (2.00 g, 20 mmol) and dichloromethane (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (3.06 mL, 22 mmol) to the stirred solution.

  • Slow Addition of Benzoyl Chloride: Dissolve benzoyl chloride (2.20 mL, 18 mmol) in dichloromethane (10 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the Schotten-Baumann N-acylation of 2-methylpiperazine being the most common and practical approach. The key to a successful synthesis lies in the careful selection of starting materials and the strategic control of reaction conditions to achieve high regioselectivity for the desired mono-acylated product. Alternative methods, such as those employing CDI activation, offer milder conditions and potentially improved selectivity. As the demand for complex and diverse piperazine-containing pharmaceuticals grows, the development of even more efficient, selective, and sustainable synthetic methodologies will continue to be an active area of research.

References

  • Career Henan Chemical Co. 2-Methylpiperazine. [Link]

  • K. H. Kim, et al. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts. Photochemical & Photobiological Sciences, 2002, 1, 469-471. [Link]

  • M. D. N. et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 2018, 23(10), 2465. [Link]

  • Google Patents.
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  • Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
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  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

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  • Google Patents. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same.
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Methodological & Application

Definitive Identification and Quantification of 1-Benzoyl-2-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The proliferation of novel psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and pharmaceutical laboratories. Substituted piperazine derivatives, often marketed as "designer drugs," require robust and reliable analytical methods for their unambiguous identification and quantification. This application note presents a detailed protocol for the analysis of 1-Benzoyl-2-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind instrumental parameter selection, sample preparation, and spectral interpretation, providing a self-validating framework for researchers. The methodology is grounded in established principles of analytical chemistry to ensure scientific integrity and produce defensible results.

Introduction and Significance

This compound is a designer derivative of piperazine, a class of compounds with a wide range of pharmacological activities. While some piperazine derivatives have legitimate therapeutic uses, many are synthesized for the illicit drug market to mimic the effects of controlled substances like MDMA or amphetamines.[1] The structural modifications, such as the addition of a benzoyl group and a methyl group on the piperazine ring, are intended to alter the compound's psychoactive properties and evade existing drug laws.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of such volatile and semi-volatile compounds.[2] Its high chromatographic resolution effectively separates the analyte from complex matrix components, while the mass spectrometer provides detailed structural information, leading to highly specific and reliable identification.[3][4] This application note provides a comprehensive workflow, from sample preparation to data analysis, for the definitive characterization of this compound.

Analyte Profile: this compound

A thorough understanding of the analyte's chemical properties is fundamental to method development.

PropertyValueSource
IUPAC Name (2-methylpiperazin-1-yl)(phenyl)methanonePubChem
Molecular Formula C₁₂H₁₆N₂OPubChem
Molecular Weight 204.27 g/mol PubChem
CAS Number 83750-61-8PubChem
Structure

The structure reveals a benzoyl group attached to one nitrogen of the piperazine ring and a methyl group at the 2-position of the ring. This structure is key to predicting its behavior during GC-MS analysis.

Principle of the GC-MS Method

The analysis hinges on the synergistic power of two coupled techniques. First, the Gas Chromatograph (GC) vaporizes the sample and separates its components based on their volatility and differential interactions with the stationary phase of a capillary column.[5] As the separated components elute from the column, they enter the Mass Spectrometer (MS). In the MS, molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic, predictable patterns. These charged fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the analyte.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale behind each step ensures the integrity of the final result.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): Diphenylamine or a similar stable compound not expected in the sample. An IS is crucial for accurate quantification, as it corrects for variations in sample injection and instrument response.

  • Solvent: HPLC-grade Methanol or Acetonitrile. Chosen for its ability to readily dissolve the analyte and its volatility, which is compatible with GC injection.[2][6]

  • Apparatus: Volumetric flasks, autosampler vials with inserts, syringes, and 0.22 µm syringe filters.

Standard and Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Protocol for Stock and Working Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (1 mg/mL): Prepare a separate stock solution of the internal standard (e.g., Diphenylamine) in the same manner.

  • Working Standard Solutions: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL. This ensures the IS concentration is consistent across all calibration levels.

Protocol for Seized Material (e.g., Powder) Sample Preparation:

  • Homogenization: Ensure the seized powder sample is homogeneous.

  • Dissolution: Accurately weigh approximately 10 mg of the homogenized sample and dissolve it in 10 mL of methanol.[2]

  • Internal Standard Spiking: Add the internal standard from its stock solution to achieve a final concentration of 10 µg/mL.

  • Sonication & Filtration: Sonicate the solution for 10 minutes to ensure complete dissolution. If particulates are present, filter the solution through a 0.22 µm syringe filter into an autosampler vial.[2] Filtration is critical to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

The following parameters are optimized for the separation and detection of piperazine derivatives.[1][2][6]

ParameterRecommended SettingRationale
GC System Gas chromatograph with split/splitless injectorStandard for this type of analysis.
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of semi-volatile compounds, including designer drugs.[2]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)Ensures reproducible retention times and optimal column performance.
Injector Temp. 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[6]
Injection Mode Splitless (for trace analysis) or Split 20:1Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents column overloading for higher-concentration samples.
Injection Vol. 1 µLStandard volume to avoid overloading the system.
Oven Program Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minThe initial temperature allows for proper focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds based on their boiling points. The final hold ensures that all components elute from the column.[1][3]
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Impact (EI)Standard ionization technique that produces reproducible fragmentation patterns, which are ideal for library matching.[1]
Ionization Energy 70 eVThe standard energy level that provides a good balance of molecular ion and fragment ion abundance, creating information-rich and reproducible spectra.
Mass Scan Range 40 - 450 amuThis range covers the expected molecular ion (m/z 204) and all significant fragment ions.
Source Temp. 230°COptimizes ion formation and prevents contamination.[1]
Transfer Line Temp. 280°CMust be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS.[1]

Analytical Workflow Visualization

The entire process, from sample receipt to final report, can be visualized as a logical flow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (e.g., Seized Powder) Weighing Weighing & Dissolution in Methanol Sample->Weighing Standard Reference Standard (this compound) Standard->Weighing Spiking Internal Standard Spiking Weighing->Spiking Filtration Sonication & Filtration Spiking->Filtration Autosampler Autosampler Vial Filtration->Autosampler GC_Injection GC Injection (250°C Inlet) Autosampler->GC_Injection GC_Separation Chromatographic Separation (HP-5MS Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, 40-450 amu Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition Identification Identification: Retention Time (RT) & Mass Spectrum Data_Acquisition->Identification Quantification Quantification: (Calibration Curve) Identification->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Results: Data Interpretation and Validation

Identification

The definitive identification of this compound relies on two corroborating pieces of evidence from the analysis:

  • Retention Time (RT): The analyte's RT in the sample must match that of the authenticated reference standard analyzed under the identical instrumental conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and/or a validated library spectrum. High match scores from spectral libraries like NIST or SWGDRUG are strong indicators of identity.[3]

Expected Mass Spectrum and Fragmentation

The 70 eV EI mass spectrum of this compound is predicted to show characteristic fragments. The fragmentation process is a cascade of bond cleavages driven by the high energy of the electron beam, resulting in stable charged ions.

  • Molecular Ion [M]⁺ (m/z 204): The presence of the molecular ion is critical for confirming the molecular weight of the analyte.

  • Benzoyl Cation (m/z 105): A very common and often abundant fragment resulting from alpha-cleavage between the carbonyl carbon and the piperazine nitrogen. This is a highly stable acylium ion.

  • Phenyl Cation (m/z 77): Formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).

  • Methylpiperazine Fragment (m/z 99): Cleavage of the N-C bond on the other side of the carbonyl group can lead to the formation of a charged methylpiperazine radical cation.

  • Tropylium Ion (m/z 91): While less direct in this structure compared to benzylpiperazine, rearrangement and fragmentation can sometimes lead to the formation of this stable aromatic ion.[7]

Predicted Fragmentation Data Summary:

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureInterpretation
204 [C₁₂H₁₆N₂O]⁺Molecular Ion [M]⁺
105 [C₆H₅CO]⁺Benzoyl Cation (Base Peak)
99 [C₅H₁₁N₂]⁺Methylpiperazine fragment
77 [C₆H₅]⁺Phenyl cation (from loss of CO from m/z 105)
56 [C₃H₆N]⁺Fragment from piperazine ring cleavage
Mass Fragmentation Pathway Visualization

The fragmentation can be visualized to understand the origin of the major ions observed in the mass spectrum.

Fragmentation_Pathway M [M]⁺ m/z 204 (this compound) F105 [C₆H₅CO]⁺ m/z 105 (Benzoyl Cation) M->F105 α-cleavage F99 [C₅H₁₁N₂]⁺ m/z 99 (Methylpiperazine Fragment) M->F99 α-cleavage F77 [C₆H₅]⁺ m/z 77 (Phenyl Cation) F105->F77 - CO

Caption: Proposed EI fragmentation of this compound.

Conclusion

This application note provides a robust and scientifically sound GC-MS method for the identification and analysis of this compound. By detailing the rationale behind each step—from sample preparation to the interpretation of mass spectral fragmentation—this protocol serves as a complete guide for forensic, research, and quality control laboratories. The method's reliance on the dual-confirmation of retention time and a characteristic mass spectrum ensures a high degree of confidence in the analytical results, which is essential for the challenging and dynamic field of novel psychoactive substance analysis. Any laboratory implementing this method should perform a full validation according to their specific requirements and accreditation standards.[3][8]

References

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. (n.d.). Benchchem.
  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. (2020). YouTube. Available at: [Link]

  • Method for preparation, refining and detection of N-benzoyl piperazidine. (2012). Google Patents.
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025). Frontiers.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2014). ResearchGate. Available at: [Link]

  • 1-Benzoylpiperazine. (n.d.). PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • mass spectrometry: tropylium ion. (2018). YouTube. Available at: [Link]

  • Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. (2023). Forensic RTI. Available at: [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2021). Spectroscopy Online. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 1-Benzoyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous purification of 1-Benzoyl-2-methylpiperazine , a specific intermediate often plagued by regiochemical impurities.

Introduction & Technical Challenges

The purification of This compound presents a unique challenge in organic synthesis due to the asymmetry of the starting material, 2-methylpiperazine. The 2-methyl group creates two distinct nitrogen environments:

  • N1 (Sterically Hindered): Adjacent to the methyl group.[1][2]

  • N4 (Sterically Accessible): Distant from the methyl group.

In direct benzoylation reactions, the unhindered N4 position is kinetically favored, often making 4-benzoyl-2-methylpiperazine the major product. Obtaining the 1-benzoyl isomer typically requires specific synthetic routes (e.g., N4-protection/deprotection). Consequently, crude samples often contain significant amounts of the 4-benzoyl regioisomer, the 1,4-dibenzoyl byproduct, and unreacted starting materials.

This guide provides a multi-modal purification strategy focusing on Acid-Base Extraction for bulk cleanup and Flash Chromatography/Recrystallization for regioisomer resolution.

Physicochemical Profile & Solubility

Understanding the acid-base properties is critical for the extraction workflow.

PropertyValue (Estimated/Lit.)Implication for Purification
pKa (N4-H) ~9.0 - 9.8Highly basic. Protonates readily in dilute acid.
pKa (Amide) NeutralDoes not protonate in dilute acid; remains organic-soluble.
Solubility (Free Base) DCM, EtOAc, MeOHSoluble in most organic solvents.
Solubility (HCl Salt) Water, MeOHInsoluble in non-polar organics (Ether, Hexane).
Physical State Viscous Oil or Low-Melting SolidMay require salt formation for solid isolation.

Protocol A: Acid-Base Extraction (The "Cleanup")

This protocol is the primary method to remove neutral impurities (1,4-dibenzoyl-2-methylpiperazine) and acidic impurities (benzoic acid). It relies on the basicity of the free N4 amine in the target molecule.

Reagents Required
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)[3]

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Brine solution

  • Sodium Sulfate (

    
    )
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic phase with 1M HCl (

      
       mL).
      
    • Mechanism:[1][4][5][6] The target (1-benzoyl) and regioisomer (4-benzoyl) protonate and move to the Aqueous Phase .

    • Separation: The neutral bis-benzoylated impurity and unreacted benzoyl chloride remain in the Organic Phase (Discard) .

  • Wash: Wash the combined acidic aqueous layer with fresh DCM (1 x 20 mL) to remove entrained neutrals.

  • Basification:

    • Cool the aqueous layer to 0°C.[7]

    • Slowly add 2M NaOH until pH > 12.

    • Observation: The product will oil out or precipitate as a white solid.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[4]
      
    • Concentrate in vacuo to yield the Semi-Pure Amine .

Logic Diagram: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Target, Regioisomer, Bis-benzoyl, Acid) Dissolve Dissolve in DCM Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid OrgPhase1 Organic Phase (Bis-benzoyl, Neutrals) ExtractAcid->OrgPhase1 Separation AqPhase1 Aqueous Phase (pH < 2) (Target-H+, Regioisomer-H+) ExtractAcid->AqPhase1 Separation Discard Discard OrgPhase1->Discard Basify Basify with NaOH to pH > 12 AqPhase1->Basify ExtractOrg Extract with DCM Basify->ExtractOrg FinalOrg Final Organic Phase (Target + Regioisomer) ExtractOrg->FinalOrg FinalAq Aqueous Waste (Salts, Benzoate) ExtractOrg->FinalAq Evaporate -> Semi-Pure Product Evaporate -> Semi-Pure Product FinalOrg->Evaporate -> Semi-Pure Product

Figure 1: Acid-base extraction logic for removing non-basic impurities.

Protocol B: Regioisomer Separation (The "Resolution")

After Protocol A, the sample contains both 1-benzoyl (target) and 4-benzoyl (impurity) isomers. Separation relies on subtle steric and polarity differences.

Method B1: Flash Column Chromatography

The 1-benzoyl isomer has a free, unhindered secondary amine (N4), making it slightly more polar and prone to tailing on silica than the hindered N1-amine of the 4-benzoyl isomer.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or Ammonia is mandatory to prevent amine adsorption.

  • Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0% to 10% Methanol in DCM.

  • Elution Order (Predicted):

    • 4-Benzoyl-2-methylpiperazine (Less polar, hindered amine).

    • This compound (Target, more polar, accessible amine).

Method B2: Selective Salt Crystallization (Oxalate)

If chromatography is difficult, oxalate salts often crystallize effectively for piperazine derivatives.

  • Dissolve 1 g of semi-pure amine in 5 mL Ethanol .

  • Add 1 equivalent of Oxalic Acid dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the precipitate.[7][8]

    • Note: You must determine by NMR which isomer crystallizes preferentially. Typically, the less soluble salt precipitates first.

  • Recrystallize the salt from Ethanol/Water if necessary.

  • Free base the salt by dissolving in water and repeating Protocol A (Step 4-5) .

Analytical Validation

Verify purity using these specific markers.

1H NMR (CDCl₃)
  • Diagnostic Peak (Methyl Group):

    • 1-Benzoyl (Target): The methyl doublet is typically shielded differently due to the adjacent amide. Look for the doublet at ~1.0 - 1.2 ppm .

    • 4-Benzoyl (Impurity): The methyl group is adjacent to a free amine (N1). The doublet often appears slightly upfield or downfield depending on solvation, but distinct from the amide-adjacent methyl.

  • Diagnostic Peak (Alpha-Protons):

    • Look for the multiplet of the ring proton adjacent to the benzoyl group. In the 1-benzoyl isomer, the proton at C2 (with the methyl) is deshielded by the amide carbonyl.

HPLC Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (Benzoyl chromophore).

References

  • Organic Syntheses. (1956). 1-Benzylpiperazine.[4][7][8][9] Org. Synth. 36, 14. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[10] Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Technical Assessment: In Vitro Profiling of 1-Benzoyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Benzoyl-2-methylpiperazine (Bz-2MP) is a privileged heterocyclic scaffold widely utilized in the synthesis of CNS-active agents, particularly those targeting monoaminergic systems (Dopamine, Serotonin 5-HT receptors). Unlike its structural analog 1-Benzylpiperazine (a controlled recreational stimulant), the benzoyl derivative possesses an amide linkage at the N1 position, significantly altering its physicochemical properties and reducing immediate psychostimulant liability while retaining scaffold utility for library construction.

This guide details the in vitro assessment of Bz-2MP, focusing on its role as a chemical building block and a bioactive substrate. We address three critical workflows:

  • Metabolic Stability Profiling: Assessing the metabolic "soft spot" at the N4 secondary amine.

  • Neurotoxicological Assessment: Evaluating oxidative stress potential (ROS generation) in neuronal models.[1]

  • Scaffold Validation: Quality control assays for library synthesis.

Chemical Profile[1][2][4][5][6][7][8][11][12][13][14]
  • IUPAC Name: (2-methylpiperazin-1-yl)(phenyl)methanone

  • Key Feature: The C2-methyl group introduces chirality. This protocol assumes the use of the racemate unless specified, but notes that enantioselective interactions are critical in downstream medicinal chemistry.

  • Basicity: The N1 nitrogen is part of an amide (non-basic). The N4 nitrogen is a secondary amine (pKa ~8.5–9.5), serving as the primary handle for functionalization and metabolic attack.

Application Note 1: Metabolic Stability Profiling (Microsomal Stability)

Rationale (Expertise & Causality)

In drug discovery, piperazine rings are common metabolic "hotspots." The unhindered N4-nitrogen is susceptible to:

  • N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs).

  • N-Glucuronidation: Mediated by UGTs (if UDPGA is present).

  • Ring Hydroxylation: Mediated by CYPs.

The 2-methyl group in Bz-2MP provides steric hindrance that may protect the N1-amide bond from hydrolysis but offers little protection to the distal N4 position. Therefore, determining the Intrinsic Clearance (


)  of this scaffold is a prerequisite before using it in library synthesis.
Protocol: Human Liver Microsome (HLM) Stability Assay

Materials:

  • Test Compound: this compound (10 mM stock in DMSO).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (IS): Tolbutamide or Propranolol.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with IS.

Experimental Workflow (Step-by-Step):

  • Preparation of Reaction Mixture:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

    • Spike Bz-2MP to a final concentration of 1 µM (0.1% DMSO final). Note: Low concentration is used to ensure first-order kinetics.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Run a parallel incubation replacing NADPH with buffer to assess non-NADPH dependent degradation (e.g., chemical instability).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN + Internal Standard).

    • Vortex for 20 seconds; Centrifuge at 4000g for 15 minutes to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion

      
       Da.
      

Data Analysis & Visualization: Calculate the slope (


) of 

vs. time.


Workflow Diagram (Graphviz)

MetabolicStability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Bz-2MP (10mM DMSO) Mix Pre-incubation 37°C, 5 min Stock->Mix HLM Human Liver Microsomes HLM->Mix Start Add NADPH Mix->Start Sampling Sample at 0, 5, 15, 30, 60 min Start->Sampling Quench Quench (Cold ACN + IS) Sampling->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calc CL_int & t_1/2 LCMS->Data

Caption: Workflow for determining intrinsic clearance of Bz-2MP using Human Liver Microsomes.

Application Note 2: Comparative Neurotoxicity (ROS Assay)

Rationale (Expertise & Causality)

While 1-Benzoylpiperazines are often non-stimulant scaffolds, they share structural homology with 1-Benzylpiperazine (BZP) , a known neurotoxin that induces oxidative stress and apoptosis in dopaminergic neurons. Recent studies (e.g., Alshammari et al.) have shown that benzoyl derivatives can also induce Reactive Oxygen Species (ROS), albeit often with lower potency than their benzyl counterparts.

Why this assay? If you are developing a CNS drug using this scaffold, you must establish a "safety margin" early. This assay quantifies the propensity of Bz-2MP to disrupt mitochondrial function compared to a positive control (BZP or Rotenone).

Protocol: DCFH-DA Cellular ROS Assay

Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 cells.

Materials:

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Positive Control: Rotenone (Mitochondrial Complex I inhibitor) or BZP.

  • Test Compound: Bz-2MP (1–100 µM).

  • Detection: Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Experimental Workflow:

  • Seeding:

    • Seed SH-SY5Y cells in black 96-well plates (20,000 cells/well). Incubate 24h.

  • Treatment:

    • Remove media. Treat cells with Bz-2MP (10, 50, 100 µM) in serum-free media for 24 hours.

    • Control: Vehicle (0.1% DMSO) and Positive Control (Rotenone 10 µM).

  • Probe Loading:

    • Wash cells with PBS.

    • Add 10 µM DCFH-DA in PBS. Incubate for 30 min at 37°C in the dark.

    • Mechanism: DCFH-DA crosses the membrane and is deacetylated by intracellular esterases to non-fluorescent DCFH. Intracellular ROS oxidizes DCFH to highly fluorescent DCF.

  • Measurement:

    • Wash cells 2x with PBS to remove extracellular probe.

    • Measure fluorescence intensity (FI) immediately.

Data Presentation: Normalize data to Control (Vehicle) = 100%.

Treatment GroupConcentration (µM)Mean Fluorescence (% of Control)Interpretation
Vehicle (DMSO) -100 ± 5%Baseline
Bz-2MP 10110 ± 8%No significant stress
Bz-2MP 100145 ± 12%Mild Oxidative Stress
1-Benzylpiperazine 100280 ± 20%High Neurotoxicity
Rotenone 10350 ± 25%Severe Mitochondrial Failure
Mechanistic Pathway Diagram (Graphviz)

ROSPathway Bz2MP This compound (Extracellular) Uptake Cellular Uptake (Passive/Transporter) Bz2MP->Uptake Mito Mitochondrial Interaction (Complex I Inhibition?) Uptake->Mito ROS ROS Generation (Superoxide/H2O2) Mito->ROS Oxidative Stress DCF DCF (Fluorescent Signal) ROS->DCF Apoptosis Apoptotic Cascade (Caspase-3 Activation) ROS->Apoptosis If Unchecked DCFH DCFH-DA Probe (Non-fluorescent) DCFH->ROS Oxidation

Caption: Mechanistic pathway of piperazine-induced oxidative stress detected via DCFH-DA assay.

Application Note 3: Scaffold Functionalization Assay (Library Synthesis QC)

Rationale

Bz-2MP is rarely the final drug; it is a scaffold. The most common reaction involves nucleophilic attack by the N4-amine onto an electrophile (e.g., acyl chloride, sulfonyl chloride, or aryl halide). A standardized Reactivity Check is required to validate the quality of the starting material, especially given the steric hindrance of the adjacent 2-methyl group.

Protocol: N4-Acylation Efficiency Test

Objective: Verify that the steric bulk of the 2-methyl group does not prohibitively slow down amide coupling at N4.

Workflow:

  • Reaction: Mix Bz-2MP (1 eq) with Acetyl Chloride (1.2 eq) and Triethylamine (2 eq) in DCM.

  • Monitoring: Analyze by TLC or LC-MS at t=15 min and t=60 min.

  • Success Criteria: >90% conversion to the N4-acetylated product within 1 hour indicates the scaffold is suitable for high-throughput parallel synthesis. If <50%, the 2-methyl steric hindrance requires elevated temperatures or stronger coupling reagents (e.g., HATU).

References

  • Alshammari, A. et al. (2017).[1] Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine.[1] Xenobiotica.[2]

    • Significance: Establishes the baseline neurotoxicity comparison between benzyl- and benzoyl- piperazines.
  • Calderone, V. et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[3][4] Molecules.[5][2][6][7][8][1][9][10][11][12][13]

    • Significance: Reviews the structural utility of benzoyl-nitrogen heterocycles in drug design.
  • PubChem Compound Summary. (2024). 1-Benzoylpiperazine and derivatives.[5][7][1] National Library of Medicine.

    • Significance: Provides physicochemical data and toxicity classifications.[8]

  • Ariffin, M. et al. (2014). In vitro cytotoxicity and oxidative stress induced by piperazine derivatives.[1] Drug and Chemical Toxicology.

    • Significance: Validates the DCFH-DA protocol for piperazine scaffolds.

Disclaimer: This document is for research use only. This compound is a chemical intermediate. While less potent than benzylpiperazine, all piperazine derivatives should be handled with appropriate PPE due to potential sensitization and unknown toxicological profiles.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzoylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Optimization & Troubleshooting | Role: Senior Application Scientist[1]

Introduction: The N-Benzoylation Landscape

N-Benzoylation is a cornerstone transformation in medicinal chemistry, serving not just as a protective group strategy but as a critical pharmacophore installation (e.g., in histone deacetylase inhibitors or kinase inhibitors).[1] While theoretically simple—nucleophilic acyl substitution—the reaction frequently suffers from three silent killers: hydrolytic competition , regioselectivity failure , and purification bottlenecks .[1]

This guide moves beyond textbook definitions to provide a causality-driven optimization framework. We treat the reaction as a system of competing rates where


 must be enforced through rigorous phase and pH control.
Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's physicochemical profile.[1] Blindly applying standard conditions is the primary cause of yield loss.

BenzoylationStrategy Start START: Substrate Analysis Solubility Is substrate water soluble? Start->Solubility Sensitivity Is substrate acid/hydrolysis sensitive? Solubility->Sensitivity Yes (Polar) Nucleophiles Contains competing -OH/-SH? Solubility->Nucleophiles No (Lipophilic) ProtoA PROTOCOL A: Schotten-Baumann (Biphasic/Aqueous) Sensitivity->ProtoA No (Robust) ProtoB PROTOCOL B: Anhydrous Organic (DCM/TEA or Pyridine) Sensitivity->ProtoB Yes (e.g., Esters) Nucleophiles->ProtoB No ProtoC PROTOCOL C: Chemo-Selective Control (Low Temp/Stoichiometry) Nucleophiles->ProtoC Yes (Amino Alcohols)

Figure 1: Decision tree for selecting the optimal N-benzoylation protocol based on substrate solubility and functional group sensitivity.

Standard Operating Protocols (SOPs)
Protocol A: The Schotten-Baumann System (Biphasic)

Best for: Amino acids, robust polar amines, and large-scale synthesis where cost is a driver.[1]

The Mechanism of Action: This system relies on the interfacial transfer of the benzoyl chloride into the aqueous phase where the amine resides. The base (NaOH) acts as an HCl scavenger.[2][3]

  • Critical Variable: pH Control.[1][4] If pH < 7, the amine becomes protonated (

    
    ) and non-nucleophilic.[1] If pH > 12, the benzoyl chloride hydrolyzes too rapidly.[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve amine (1.0 equiv) in 10% aqueous NaOH (2.5 - 3.0 equiv). Ensure complete homogeneity.

  • Temperature Control: Cool reaction vessel to 0–5°C .

    • Why? Hydrolysis of benzoyl chloride is temperature-dependent.[1] Low temp favors amidation over hydrolysis (

      
       increases as T decreases).[1]
      
  • Addition: Add Benzoyl Chloride (1.1–1.2 equiv) dropwise over 20 minutes.

    • Tip: If the substrate is sparingly soluble, add a co-solvent (THF or Dioxane) to increase interfacial surface area.[1]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validating Check: The reaction mixture should remain alkaline (pH > 9). If it turns acidic, the amine will protonate and the reaction will stall. Add more base if litmus turns red.[1]

Protocol B: Anhydrous Organic System

Best for: Lipophilic amines, acid-sensitive substrates, and valuable intermediates.[1]

The Mechanism of Action: A homogeneous phase reaction using an organic base (Triethylamine, DIPEA, or Pyridine) to sponge the generated HCl.[1]

  • Critical Variable: Moisture exclusion.[1] Any water present will consume the reagent.

Step-by-Step Workflow:

  • Setup: Flame-dry glassware. Maintain

    
     or 
    
    
    
    atmosphere.[1]
  • Solvation: Dissolve Amine (1.0 equiv) and Base (Triethylamine 1.5 equiv OR Pyridine 2.0 equiv) in dry DCM (Dichloromethane).

    • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) if the amine is sterically hindered.[1] DMAP forms a highly reactive N-acylpyridinium intermediate.[1]

  • Addition: Cool to 0°C. Add Benzoyl Chloride (1.1 equiv) slowly.

  • Quench: Upon completion (TLC check), add saturated

    
     solution. This hydrolyzes excess benzoyl chloride and neutralizes the HCl salts.
    
Troubleshooting & Support Center (FAQ)
Issue 1: "I have low yield and recovered starting material."

Diagnosis: The rate of reagent hydrolysis exceeded the rate of amidation. Corrective Actions:

  • Check Reagent Quality: Benzoyl chloride converts to benzoic acid over time.[1][5] If your reagent has white crystals (benzoic acid) around the cap, distill it or use a fresh bottle.[1]

  • Order of Addition: Never add the base after the acid chloride. The amine must be free (unprotonated) before it sees the electrophile.

  • The "Schotten-Baumann" Fix: Increase the molarity of the amine. Higher concentration favors bimolecular collision (

    
     order kinetics) over pseudo-1st order hydrolysis with solvent.[1]
    
Issue 2: "My product is contaminated with Benzoic Acid."

Diagnosis: Incomplete workup. Benzoic acid is a byproduct of excess reagent hydrolysis.[1] The Self-Validating Purification Protocol (Acid/Base Wash):

  • Dissolve crude mixture in organic solvent (EtOAc or DCM).[1]

  • Wash 1: 1M HCl (Removes unreacted amine and Pyridine/TEA).

  • Wash 2: Saturated

    
     or 1M NaOH (Converts Benzoic Acid 
    
    
    
    Sodium Benzoate, which is water-soluble).[1]
    • Validation: The organic layer contains your Amide. The aqueous layer contains the impurities.

  • Check: Acidify a small aliquot of the aqueous wash. If white precipitate forms, you successfully removed benzoic acid.[1]

Issue 3: "I have an amino-alcohol and I'm getting O-benzoylation."

Diagnosis: Kinetic vs. Thermodynamic control failure. Technical Insight: Under basic conditions, the Amine (


) is generally more nucleophilic than the Alcohol (

). However, in highly basic environments, the alkoxide may form.[1]
  • Solution: Use Protocol A (Schotten-Baumann) .[1] Water suppresses O-acylation because water is a better nucleophile than the alcohol, but worse than the amine.

  • Alternative: If using Protocol B, avoid strong bases (like NaH) that deprotonate the alcohol.[1] Use Pyridine, which activates the acyl chloride but does not deprotonate the alcohol.

Issue 4: "I am seeing bis-benzoylation (Imide formation)."

Diagnosis: Your amine is too nucleophilic, or you have a massive excess of reagent.[1] Corrective Actions:

  • Stoichiometry: Reduce Benzoyl Chloride to 0.95 equiv. It is better to have unreacted amine (easier to separate via acid wash) than bis-benzoylated byproduct.[1]

  • Sterics: If the amine is primary (

    
    ), bis-acylation is a risk.[1] Maintain strictly low temperatures (0°C) throughout the entire reaction.
    
Mechanistic Visualization

Understanding the competing pathways is vital for troubleshooting.

ReactionPathways Reagents Reagents: Amine + PhCOCl Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack SideProduct1 Side Path: Hydrolysis (Benzoic Acid) Reagents->SideProduct1 Water Present (High Temp/Low pH) Product Product: N-Benzoyl Amide Intermediate->Product Elimination of Cl- SideProduct2 Side Path: Bis-Benzoylation Product->SideProduct2 Excess PhCOCl (High Temp)

Figure 2: Reaction pathway showing the primary mechanism and the two most common failure modes (Hydrolysis and Bis-benzoylation).[1]

Data Summary: Base Selection Guide
Base TypeExamplesBest ForProsCons
Inorganic NaOH,

,

Schotten-Baumann (Aq)Cheap, easy removal (water wash), suppresses O-acylation.[1]Requires biphasic system; not suitable for water-sensitive substrates.[1]
Tertiary Amine

(TEA), DIPEA
Anhydrous (DCM/THF)General purpose, soluble in organics.[1]HCl salts can be sticky/hard to filter; requires acid wash to remove.[1]
Aromatic PyridineDifficult substratesActs as both solvent and catalyst (Acyl-pyridinium intermediate).[1]Toxic, foul odor, difficult to remove traces (requires Cu(II) wash or HCl).[1]
References
  • Schotten-Baumann Reaction Mechanism & Conditions. Chemistry LibreTexts. Link

  • Purification of Benzoic Acid from Benzamide. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] Link

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Beilstein Journal of Organic Chemistry, 2015.[1] Link

  • Green Benzoylation Protocols (Solvent-Free). Organic Chemistry International, 2010.[1] Link

  • Benzoyl Chloride Properties & Handling. ChemicalBook. Link

Sources

Technical Support Center: Purification of 1-Benzoyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Benzoyl-2-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles governing each purification step.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Final Product is an Oil or Wax, Not a Crystalline Solid

Question: I've completed the synthesis and work-up, but my isolated this compound is a persistent oil or a waxy semi-solid, making it difficult to handle and assess purity. What's going wrong?

Potential Causes:

  • Presence of Impurities: Residual solvents, unreacted starting materials (especially 2-methylpiperazine), or the dibenzoyl byproduct can act as eutectic contaminants, depressing the melting point and preventing crystallization.

  • Incomplete Reaction: If the benzoylation is not driven to completion, the presence of starting materials will significantly impact the product's physical state.

  • Hygroscopic Nature: The presence of a free secondary amine in any unreacted 2-methylpiperazine or the product itself can lead to water absorption from the atmosphere, resulting in an oily appearance.

  • Incorrect pH during Work-up: Failure to adequately neutralize the reaction mixture can leave hydrochloride salts of the piperazine compounds, which may be more soluble or have different physical properties.

Solutions & Troubleshooting Steps:

  • Verify Purity with TLC/GC-MS: Before attempting large-scale purification, analyze a small sample using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the number of components.[1][2] This will confirm if impurities are the root cause.

  • Acid-Base Extraction: Utilize the basicity of the secondary amine on the piperazine ring.

    • Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired product and any unreacted 2-methylpiperazine will move to the aqueous layer as their hydrochloride salts. Non-basic impurities, like the dibenzoyl byproduct, will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 5N NaOH) until the pH is greater than 12 to precipitate the free amine.[3]

    • Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[3]

  • Solvent Titration for Crystallization: If the product is still an oil after extraction, attempt to induce crystallization.

    • Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., acetone, DCM).

    • Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexane, petroleum ether) until the solution becomes persistently cloudy.

    • Add a drop or two of the good solvent to clarify the solution, then allow it to stand undisturbed, ideally at a low temperature (4 °C), to promote slow crystal growth.

Problem 2: Low Yield After Recrystallization

Question: I've managed to crystallize my product, but the yield from recrystallization is disappointingly low. How can I improve my recovery?

Potential Causes:

  • Suboptimal Solvent System: The chosen solvent or solvent pair may be too good, keeping a significant portion of the product dissolved even at low temperatures.

  • Using an Excessive Volume of Solvent: Dissolving the crude product in too much hot solvent is a common cause of low recovery upon cooling.

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, product is lost on the filter paper.

  • Product Co-precipitation: If the impurities are structurally very similar to the product, they may co-precipitate, leading to a purer but smaller yield of the desired compound.

Solutions & Troubleshooting Steps:

  • Systematic Solvent Screening: Perform small-scale solubility tests to find the ideal recrystallization solvent. A good solvent will dissolve the compound completely when hot but sparingly when cold.

    • Ideal Properties: Look for a solvent that provides a significant difference in solubility across a temperature gradient.

    • Solvent Pairs: If a single solvent is not ideal, use a solvent pair system (e.g., Toluene-Petroleum Ether[4], Ethanol-Water, Acetone-Hexane). Dissolve the compound in a minimum of the "good" solvent while hot, and then add the "poor" solvent dropwise until turbidity appears. Reheat to clarify and then cool slowly.

  • Minimize Solvent Volume: Heat the chosen solvent and add it portion-wise to the crude product with stirring until it just dissolves. Avoid adding a large excess.

  • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask in an oven and use fluted filter paper for a faster filtration rate.

  • Recover from Mother Liquor: After the first crop of crystals is collected, concentrate the remaining filtrate (mother liquor) by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound and how do they form?

The primary impurities are directly related to the common synthetic route: the N-acylation of 2-methylpiperazine with benzoyl chloride (a Schotten-Baumann reaction).[4]

Impurity NameStructureOrigin
2-Methylpiperazine Starting MaterialIncomplete reaction or use of insufficient benzoyl chloride.
Benzoic Acid ByproductHydrolysis of the benzoyl chloride starting material.
1,4-Dibenzoyl-2-methylpiperazine Di-substituted ByproductThe product, this compound, still has a reactive secondary amine at the N4 position which can react with another equivalent of benzoyl chloride. This is a common challenge in achieving mono-substitution.[4][5]

Q2: How can I selectively remove the 1,4-dibenzoyl-2-methylpiperazine byproduct?

The dibenzoyl byproduct lacks the basic secondary amine of the desired mono-benzoyl product. This difference in chemical properties is key to its removal.

  • Acid-Base Extraction: As detailed in Troubleshooting Problem 1, an acid wash will protonate and extract the desired product into the aqueous phase, leaving the neutral dibenzoyl byproduct in the organic phase. This is the most effective method.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography can be employed. The less polar dibenzoyl byproduct will elute before the more polar mono-benzoyl product. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques provides the most comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.[1][2] It provides both retention time data for quantification and mass spectra for structural confirmation of impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for less volatile compounds or for monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: What are the recommended storage conditions for purified this compound?

To ensure long-term stability, this compound should be stored in a cool, dry place away from direct sunlight.[6] It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.[6] Storing it under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent slow oxidation.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines a standard workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product (Oil or Solid) Dissolve Dissolve in DCM or Ethyl Acetate Crude->Dissolve AcidWash Wash with 1M HCl (Separates Basic/Neutral) Dissolve->AcidWash OrganicLayer Organic Layer (Dibenzoyl byproduct, other neutral impurities) AcidWash->OrganicLayer Contains AqueousLayer Aqueous Layer (Product-HCl, SM-HCl) AcidWash->AqueousLayer Contains Basify Basify Aqueous Layer with NaOH to pH > 12 AqueousLayer->Basify Extract Extract with DCM or Ethyl Acetate Basify->Extract Dry Dry Organic Extracts (Na2SO4 or MgSO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate PurifiedOil Purified Product (May be an oil) Evaporate->PurifiedOil Recrystallize Recrystallization (e.g., Toluene/Hexane) PurifiedOil->Recrystallize FinalProduct Pure Crystalline This compound Recrystallize->FinalProduct Analysis Purity Analysis (GC-MS, NMR, MP) FinalProduct->Analysis

Caption: General purification workflow for this compound.

Experimental Protocol: Acid-Base Extraction

This protocol details the steps for separating the basic product from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture (approx. 5g) in 50 mL of dichloromethane (DCM).

  • Acid Wash: Transfer the DCM solution to a separatory funnel. Add 30 mL of 1M HCl, shake vigorously for 1 minute, and allow the layers to separate. Drain the lower organic layer into a flask labeled "Organic Layer 1". Drain the upper aqueous layer into a flask labeled "Aqueous Layer".

  • Back-Extraction: Return "Organic Layer 1" to the separatory funnel and extract again with a fresh 20 mL portion of 1M HCl. Combine this second aqueous wash with the first in the "Aqueous Layer" flask. The organic layer now primarily contains the neutral dibenzoyl byproduct and can be set aside.

  • Basification: Cool the combined "Aqueous Layer" in an ice bath. While stirring, slowly add 5M NaOH solution dropwise until the pH of the solution is >12, as confirmed by pH paper. A white precipitate of the free amine product should form.

  • Product Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract the product with three 30 mL portions of DCM. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Start: Crude Product IsOil Is the product an oil/wax? Start->IsOil IsLowYield Is the yield low after recrystallization? IsOil->IsLowYield No PurityCheck Check purity (TLC/GC-MS) IsOil->PurityCheck Yes CheckSolvent Review Solvent Choice & Volume IsLowYield->CheckSolvent Yes Success Pure Product IsLowYield->Success No PerformExtraction Perform Acid-Base Extraction PurityCheck->PerformExtraction TryCrystallization Try Solvent Titration / Recrystallization PerformExtraction->TryCrystallization TryCrystallization->Success RecoverMotherLiquor Concentrate Mother Liquor for 2nd Crop CheckSolvent->RecoverMotherLiquor RecoverMotherLiquor->Success

Caption: Decision tree for troubleshooting purification problems.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Bouling Chemical Co., Limited. (n.d.). (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.

Sources

Validation & Comparative

Structural Validation of 1-Benzoyl-2-methylpiperazine: Overcoming Rotameric Ambiguity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Topic: Spectroscopic differentiation and validation of N-acylated piperazine derivatives.

Executive Summary

The structural validation of 1-Benzoyl-2-methylpiperazine presents a specific analytical challenge often misinterpreted by standard high-throughput screening. Unlike rigid heterocycles, this molecule exhibits restricted rotation around the amide bond (N–C=O), leading to the presence of stable syn and anti rotamers at room temperature.

The Problem: Standard 1D


H NMR spectra at 25°C often display broadened, split, or "doubled" signals, frequently leading researchers to incorrectly flag synthesized batches as impure or containing regioisomeric contaminants.

The Solution: This guide compares the standard analytical approach against advanced Variable Temperature (VT) and 2D NMR methodologies. We demonstrate that what appears as an "alternative impurity" is actually a dynamic equilibrium, and provide a definitive protocol for distinguishing the target structure from its regioisomer, 1-benzoyl-3-methylpiperazine.

The Scientific Challenge: Amide Rotamerism

In this compound, the partial double-bond character of the amide C–N bond creates a high energy barrier to rotation (typically


 kcal/mol). This results in two distinct conformers observable on the NMR timescale:
  • Syn Rotamer: The phenyl ring is on the same side as the C2-methyl group.

  • Anti Rotamer: The phenyl ring is opposite the C2-methyl group.

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium that confuses standard analysis.

RotamerEquilibrium cluster_legend Spectroscopic Consequence Syn Syn-Rotamer (Sterically Crowded) TS Transition State (Planarity Lost) Syn->TS Heating (>80°C) TS->Syn Anti Anti-Rotamer (Thermodynamically Favored) TS->Anti Anti->TS Restricted Rotation (RT) Note RT NMR: Two sets of signals (Split) High-T NMR: Single average set (Coalescence)

Figure 1: Rotational equilibrium of N-benzoyl piperazines. At room temperature, the interconversion is slow on the NMR timescale, resulting in signal doubling.

Comparative Analysis: Analytical Methodologies

This section compares the "Standard" approach (often leading to false failure) with the "Advanced" validation protocols.

Table 1: Method Performance Comparison
FeatureMethod A: Standard 1D NMR Method B: High-Temp (VT) NMR Method C: 2D NOESY/EXSY
Condition

H NMR, CDCl

, 25°C

H NMR, DMSO-

, 100°C
2D NOESY, DMSO-

, 25°C
Spectral Appearance Broad, split peaks. Methyl doublet appears as two pairs.Sharp, single set of peaks.Cross-peaks between split signals.
Interpretation Risk High: Often misidentified as ~30% impurity.Low: Confirms single purity profile.Zero: Proves chemical exchange.
Structural Insight Limited (signals overlap).Good (integration is accurate).Excellent (spatial connectivity).
Recommendation Screening only. Validation Standard. Absolute Proof.

Detailed Validation Protocols

Protocol A: Variable Temperature (VT) NMR (The "Gold Standard")

This experiment proves that the "impurities" are actually rotamers by forcing them to coalesce into a single average signal.

Materials:

  • Sample: 10–15 mg this compound.

  • Solvent: 0.6 mL DMSO-

    
     (High boiling point is essential; do not use CDCl
    
    
    
    or Acetone-
    
    
    ).

Step-by-Step Methodology:

  • Baseline Scan (25°C): Acquire a standard proton spectrum. Note the chemical shift of the methyl doublet (typically

    
     1.0–1.2 ppm). You will likely see two doublets with unequal intensity (e.g., 60:40 ratio).
    
  • Stepwise Heating: Increase the probe temperature in 20°C increments (40°C, 60°C, 80°C).

  • Coalescence Observation:

    • At ~60°C: Peaks will broaden significantly (coalescence point).

    • At ~100°C: The two doublets will merge into a single, sharp doublet.

  • Cooling Check: Cool the sample back to 25°C. The split spectrum must return. This reversibility confirms conformational isomerism rather than thermal degradation.

Protocol B: Differentiating Regioisomers (2-Methyl vs. 3-Methyl)

A common synthetic error is the formation of 1-benzoyl-3-methylpiperazine (where the methyl is distal to the amide).

Diagnostic Logic:

  • This compound: The methine proton (

    
    -CH
    
    
    
    ) is at the C2 position, directly adjacent to the amide nitrogen. It will be significantly deshielded (
    
    
    4.0–4.8 ppm range) due to the anisotropic effect of the carbonyl group.
  • 1-Benzoyl-3-methylpiperazine: The methine proton is at C3, adjacent to the amine nitrogen (N4), not the amide. It will appear upfield (

    
     2.5–3.0 ppm), similar to the other ring protons.
    

Experimental Data Summary (Representative Shifts in DMSO-


): 
Signal1-Benzoyl-2 -methyl (Target)1-Benzoyl-3 -methyl (Isomer)
Methyl (

)

1.1 ppm (Doublet)

1.0 ppm (Doublet)
Methine (

-Me)

3.8 – 4.5 ppm (Broad/Split)

2.6 – 2.9 ppm (Multiplet)
Amide

-protons
Complex multiplet (3H)Complex multiplet (2H)

Decision Tree for Structural Confirmation

Use the following logic flow to validate your compound.

ValidationFlow Start Synthesized Crude This compound NMR_RT Run 1H NMR (DMSO-d6, 25°C) Start->NMR_RT Check_Peaks Are peaks split/broad? NMR_RT->Check_Peaks Impurity_Suspect Suspect: Rotamers or Impurity? Check_Peaks->Impurity_Suspect Yes Regio_Check Check Methine (CH-Me) Shift Check_Peaks->Regio_Check No (Rare) VT_NMR Run VT-NMR (100°C) Impurity_Suspect->VT_NMR Coalesce Do peaks coalesce into single set? VT_NMR->Coalesce Pure_Rotamer CONFIRMED: Rotamers present. Proceed to Regio-check. Coalesce->Pure_Rotamer Yes Impurity_Confirmed FAILURE: Chemical Impurity. Coalesce->Impurity_Confirmed No Pure_Rotamer->Regio_Check Target_Valid Shift > 3.8 ppm VALID: 2-methyl isomer Regio_Check->Target_Valid Isomer_Valid Shift < 3.0 ppm INVALID: 3-methyl isomer Regio_Check->Isomer_Valid

Figure 2: Step-by-step validation workflow for N-benzoyl piperazine derivatives.

Authoritative References

  • Mechanisms of Rotamerism: W. L. F. Armarego, Purification of Laboratory Chemicals, 8th Ed. (Discussion on amide bond rotation and purification of piperazines).

  • NMR of N-Acyl Piperazines:

    • RSC Advances, 2018. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."

    • Molecules, 2020. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines."

  • Differentiation of Regioisomers:

    • Drug Testing and Analysis, 2012. "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD."

  • General Spectral Data:

    • BenchChem Protocols: "Spectroscopic Analysis of Piperazine Compounds."[1]

Sources

Comparative Guide: 1-Benzoyl-2-methylpiperazine Analogues as HIV-1 Attachment Inhibitors

[1]

Executive Summary

The 1-benzoyl-2-methylpiperazine scaffold represents a critical pharmacophore in the development of HIV-1 attachment inhibitors. Unlike antiretrovirals that target viral enzymes (protease, reverse transcriptase, integrase), these analogues target the viral envelope glycoprotein gp120 . By binding to gp120, they lock the protein in a conformation that prevents it from engaging the host CD4 receptor , thereby blocking viral entry at the very first step.

This guide compares the efficacy, pharmacokinetic (PK) profiles, and synthetic accessibility of three distinct generations of this scaffold:

  • Compound 1 (Indole-based Prototype): The early screening hit.

  • BMS-377806 (First-Gen Azaindole): The first clinical candidate with significant potency.

  • BMS-488043 (Optimized Azaindole): A second-generation analogue with improved oral bioavailability and protein binding profiles.

Structural & Mechanistic Analysis

The Pharmacophore

The core efficacy of this class relies on the specific spatial arrangement of the (R)-2-methylpiperazine ring.

  • Role of the Methyl Group: The (R)-methyl group restricts the conformational flexibility of the piperazine ring, locking the benzamide and the heterocyclic tail (indole/azaindole) into a bio-active conformation that fits the gp120 hydrophobic pocket.

  • Role of the Benzoyl Moiety: This group engages in

    
    -stacking interactions with phenylalanine residues (e.g., Phe 43 cavity) within the gp120 core.
    
Mechanism of Action (Signaling Pathway)

The following diagram illustrates how these analogues intercept the HIV-1 entry pathway.

HIV_Entry_InhibitionHIVHIV-1 Viriongp120_Nativegp120 (Native State)HIV->gp120_Nativegp120_BoundInhibitor-gp120 Complex(Locked Conformation)gp120_Native->gp120_BoundBinding (High Affinity)FusionMembrane Fusion& Entrygp120_Native->FusionInteraction with CD4InhibitorThis compoundAnalogueInhibitor->gp120_BoundCD4Host CD4 Receptorgp120_Bound->CD4Steric HindranceBlockedENTRY BLOCKEDgp120_Bound->BlockedCD4->Fusion

Figure 1: Mechanism of Action. The analogue binds to viral gp120, preventing the necessary conformational change required for CD4 recognition.

Comparative Efficacy Data

The transition from the indole core to the azaindole core (BMS-377806) and subsequent optimization (BMS-488043) was driven by the need to improve metabolic stability and potency.

Table 1: Antiviral Potency and Pharmacokinetic Profile Comparison

FeatureCompound 1 (Indole Prototype)BMS-377806 (First-Gen)BMS-488043 (Optimized)
Core Scaffold Indole-3-glyoxamide4-Methoxy-7-azaindole4,7-Dimethoxy-6-azaindole
EC50 (HIV-1) > 100 nM0.04 - 1.0 nM0.01 - 0.5 nM
CC50 (Cytotoxicity) ~10 µM> 200 µM> 200 µM
Selectivity Index Low (<100)High (>5000)Ultra-High (>10,000)
Protein Binding High (Shift in EC50 >20x)ModerateLow (Shift in EC50 <5x)
Oral Bioavailability (Rat) < 5%25%> 60%

Key Insight: While BMS-377806 showed excellent intrinsic potency, it suffered from poor oral exposure in higher species due to rapid metabolism. BMS-488043 introduced electron-donating methoxy groups on the azaindole ring, which not only improved potency against resistant strains but significantly enhanced metabolic stability.

Experimental Protocols

Synthesis of this compound Intermediates

Objective: To synthesize the core chiral scaffold required for coupling with the azaindole glyoxoacetic acid.

Reagents: (R)-2-methylpiperazine, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Protocol:

  • Protection/Selectivity Control: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM at 0°C.

    • Note: The N1 position (less sterically hindered) is more reactive than N4 (adjacent to the methyl group). However, to ensure N4-benzoylation specifically (if required by the specific analogue target), one often uses N1-Boc protection first.

    • Standard Route (BMS-style): The target usually requires the benzoyl group on the N4 (distal) nitrogen relative to the glyoxamide.

  • Acylation: Add Benzoyl chloride (0.9 eq) dropwise over 30 minutes. Maintain temperature at 0-5°C to favor mono-acylation.

  • Basification: Add TEA (1.5 eq) to scavenge HCl. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (MeOH/DCM gradient) to isolate the 1-benzoyl-3-methylpiperazine (which corresponds to the 2-methyl regioisomer depending on numbering convention relative to the benzoyl).

HIV-1 Envelope-Mediated Cell Fusion Assay

Objective: To quantify the ability of the analogue to block gp120-CD4 mediated fusion without using live infectious virus.

Materials:

  • Effector Cells: HeLa cells expressing HIV-1 gp120/gp41 (Env).

  • Target Cells: CD4+ HeLa cells containing a Tat-inducible β-galactosidase (LacZ) reporter gene.

Protocol:

  • Seeding: Plate Target cells (1x10⁴/well) and Effector cells (1x10⁴/well) in a 96-well plate.

  • Treatment: Add serial dilutions of the this compound analogue (0.01 nM to 1 µM) immediately upon co-culturing.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours.

    • Mechanism:[1] If fusion occurs, Tat protein from Effector cells enters Target cells and activates LacZ transcription.

  • Development: Lyse cells and add CPRG (chlorophenol red-β-D-galactopyranoside) substrate.

  • Quantification: Measure optical density (OD) at 570 nm.

  • Analysis: Plot OD vs. Log[Concentration] to calculate EC50.

Critical Analysis & Recommendations

For researchers developing next-generation attachment inhibitors:

  • Stereochemistry is Non-Negotiable: The (R)-configuration at the 2-methyl position is essential. The (S)-enantiomer typically exhibits >100-fold loss in potency. This must be validated early in synthesis using Chiral HPLC.

  • Solubility vs. Permeability: The benzoyl-piperazine moiety is lipophilic. While this aids in binding the hydrophobic gp120 pocket, it limits solubility. The addition of polar groups (like the azaindole nitrogen or methoxy substitutions in BMS-488043) is critical to balance the Lipophilic Efficiency (LipE) .

  • Resistance Profile: These analogues are susceptible to mutations in the gp120 V3 loop. Efficacy testing must include a panel of clinical isolates (Subtypes A, B, C) rather than just laboratory strains (e.g., HIV-1 LAI) to ensure broad-spectrum coverage.

References

  • Discovery of BMS-377806: Wang, T., et al. (2003). "Discovery of (R)-1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione (BMS-377806): A Novel HIV-1 Attachment Inhibitor."[2] Journal of Medicinal Chemistry. Link

  • Optimization to BMS-488043: Wang, T., et al. (2009). "Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment.[2][3][4][5][6] 5. An evolution from indole to azaindoles leading to the discovery of BMS-488043."[2] Journal of Medicinal Chemistry. Link

  • Structural Basis of Inhibition: Langley, D.R., et al. (2004). "Molecular basis for the inhibition of HIV-1 entry by BMS-377806." Journal of Virology. Link

  • Clinical Context (Fostemsavir): Kozal, M., et al. (2020). "Fostemsavir in Adults with Multidrug-Resistant HIV-1 Infection." New England Journal of Medicine. Link

Spectroscopic Validation Guide: 1-Benzoyl-2-methylpiperazine vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 1-Benzoyl-2-methylpiperazine against its primary precursors, 2-methylpiperazine and benzoyl chloride .[1] It focuses on the critical spectral features required to validate identity, purity, and regiochemistry in a drug development context.

Executive Summary

This compound is a pharmacologically relevant scaffold, often serving as a chiral auxiliary or a core motif in antihistamines and antidepressants.[1] Its synthesis typically involves the benzoylation of 2-methylpiperazine .[1]

Critical Challenge: The reaction of 2-methylpiperazine with benzoyl chloride presents a regioselectivity problem. The N4 nitrogen (distal to the methyl group) is less sterically hindered than the N1 nitrogen (proximal to the methyl).[1] Therefore, direct benzoylation favors 4-benzoyl-2-methylpiperazine .[1] Obtaining the 1-benzoyl isomer often requires specific protection strategies (e.g., Boc-protection of N4).[1]

This guide details the spectroscopic "fingerprints" necessary to distinguish the target 1-benzoyl isomer from the 4-benzoyl impurity and the starting materials.

Precursor Analysis: The Baseline

Establishing a baseline with precursors is essential for identifying unreacted starting materials in the final product.[1]

A. 2-Methylpiperazine (The Scaffold)[1][2]
  • Structure: Cyclic diamine with a secondary amine at N1 and N4.[1]

  • IR Spectrum:

    • N-H Stretch: Broad, weak bands ~3200–3400 cm⁻¹.[1]

    • Fingerprint: Lack of carbonyl (C=O) absorption.[1]

  • ¹H NMR (CDCl₃):

    • Ring Protons: Upfield signals (2.3 – 3.0 ppm) due to the lack of electron-withdrawing groups.[1]

    • Methyl Group: Distinct doublet at ~1.0–1.1 ppm.[1]

    • N-H Protons: Broad singlet, chemical shift varies with concentration/solvent (typically 1.5–2.0 ppm).[1]

B. Benzoyl Chloride (The Reagent)[1][3][4]
  • Structure: Acid chloride.[1][2][3] Highly reactive electrophile.[1]

  • IR Spectrum (The "Smoking Gun"):

    • C=O Stretch: Sharp, intense doublet due to Fermi resonance, typically at 1774 cm⁻¹ and 1733 cm⁻¹ .[1]

    • Absence: No N-H stretches.

  • ¹H NMR:

    • Aromatic Region: Low field multiplets (7.4 – 8.1 ppm).[1]

    • Aliphatic Region: Silent (no signals).[1]

Target Molecule Analysis: this compound[1]

A. Infrared Spectroscopy (IR)

The most immediate confirmation of reaction success is the "Amide Shift."[1]

  • Amide I Band: The carbonyl stretch shifts dramatically from the acid chloride position (1774 cm⁻¹) to the amide region, typically 1635–1645 cm⁻¹ .

  • N-H Stretch: A single sharp band remains (from the unreacted N4 amine), distinguishing it from di-benzoylated impurities (which would have no N-H stretch).[1]

B. ¹H NMR Spectroscopy: The Rotamer Effect

Expert Insight: N-acyl piperazines exhibit restricted rotation around the amide bond (C-N) due to its partial double-bond character.[1][4] At room temperature, this often results in signal broadening or splitting (doubling of peaks) for protons near the amide nitrogen.

  • Aromatic Protons: 7.3 – 7.5 ppm (Multiplet, 5H).[1]

  • Ring Protons (Alpha to Amide): The protons at C2 (methine) and C6 (methylene) shift downfield (3.5 – 4.5 ppm) due to the deshielding effect of the benzoyl group.[1]

  • Regiochemical Distinction (1-Benzoyl vs. 4-Benzoyl):

    • 1-Benzoyl Isomer: The methyl doublet will often appear as two sets of doublets (rotamers) or be significantly broadened.[1] The methine proton (CH-CH3) is heavily deshielded (~4.0-4.8 ppm).[1]

    • 4-Benzoyl Isomer: The methyl group is distal to the benzoyl moiety.[1] The methyl signal remains a sharper doublet and is less affected by the rotameric broadening compared to the 1-isomer. The methine proton remains relatively upfield (~2.8-3.0 ppm).[1]

C. Mass Spectrometry (MS)[1]
  • Molecular Ion (M+): m/z ~204.[1]

  • Fragmentation:

    • m/z 105: Benzoyl cation (Ph-CO⁺) – characteristic of benzamides.[1]

    • m/z 77: Phenyl cation.[1]

Comparative Data Summary

Feature2-Methylpiperazine (Precursor)Benzoyl Chloride (Precursor)This compound (Target)4-Benzoyl-2-methylpiperazine (Isomer/Impurity)
IR C=O[1] Stretch None1774, 1733 cm⁻¹ (Doublet)1635–1645 cm⁻¹ (Strong)1635–1645 cm⁻¹ (Strong)
¹H NMR (Methyl) ~1.0 ppm (Doublet)None~1.2–1.4 ppm (Broad/Split)~1.1 ppm (Sharp Doublet)
¹H NMR (Methine) ~2.7 ppmNone~4.2–4.8 ppm (Deshielded)~2.8–3.0 ppm (Shielded)
¹H NMR (Aromatic) None7.4–8.1 ppm7.3–7.5 ppm7.3–7.5 ppm
Key Characteristic Basic AmineReactive ElectrophileRotameric Broadening at MethylMethyl distal to amide

Visualized Workflows

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the competitive pathways and how to identify the resulting species.[1]

SynthesisPath Start 2-Methylpiperazine (C5H12N2) Reaction Reaction (Schotten-Baumann) Start->Reaction Reagent Benzoyl Chloride (PhCOCl) Reagent->Reaction Target This compound (Target) NMR: Deshielded Methine Reaction->Target Requires Protection Strategy Isomer 4-Benzoyl-2-methylpiperazine (Major Impurity) NMR: Shielded Methine Reaction->Isomer Kinetic Major (Sterics) DiSub 1,4-Dibenzoyl-2-methylpiperazine (Over-reaction) IR: No NH Stretch Target->DiSub Excess PhCOCl Isomer->DiSub Excess PhCOCl

Caption: Reaction pathways showing the competition between N1 and N4 benzoylation. Direct reaction favors the 4-benzoyl isomer.

Diagram 2: Spectroscopic Decision Tree

A logic flow for validating the isolated product.[1]

SpecLogic Start Analyze Sample CheckIR IR: C=O Band? Start->CheckIR CheckPos Position of C=O? CheckIR->CheckPos Yes Result_SM Starting Material (Amine) CheckIR->Result_SM No CheckNH IR: NH Stretch? CheckPos->CheckNH ~1640 cm-1 Result_Acid Residual Benzoyl Chloride CheckPos->Result_Acid >1700 cm-1 CheckNMR 1H NMR: Methine Shift? Result_Target CONFIRMED: This compound CheckNMR->Result_Target > 4.0 ppm Result_Iso ISOMER: 4-Benzoyl-2-methylpiperazine CheckNMR->Result_Iso < 3.2 ppm CheckNH->CheckNMR Present Result_Di IMPURITY: 1,4-Dibenzoyl CheckNH->Result_Di Absent

Caption: Step-by-step logic to distinguish the target molecule from precursors and regio-isomers using IR and NMR.

Experimental Protocol: Synthesis & Analysis

Note: This protocol describes the synthesis of the crude mixture to demonstrate the separation and identification of the 1-benzoyl vs 4-benzoyl isomers.

Reagents:

  • 2-Methylpiperazine (1.0 eq)[1]

  • Benzoyl Chloride (1.0 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 2-methylpiperazine (1.0 g) and triethylamine in anhydrous DCM (20 mL) at 0°C.

  • Addition: Add benzoyl chloride dropwise over 30 minutes. Critical: Slow addition favors mono-benzoylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with 1N NaOH (to remove unreacted acid/chloride) and Brine.[1] Dry over Na₂SO₄.[1]

  • Sample Prep: Evaporate solvent to yield a crude oil. Dissolve ~10 mg in CDCl₃ for NMR.

Validation Step: Compare the integration of the methine proton at ~4.5 ppm (Target) vs ~2.9 ppm (Isomer). If the ~2.9 ppm signal dominates, the reaction favored the N4 position (expected for direct synthesis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057, 2-Methylpiperazine.[1] Retrieved from [Link][1]

  • Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[1] Drug Testing and Analysis.[1] Retrieved from [Link]

  • Wodtke, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[1] MDPI Molecules.[1] Retrieved from [Link][1]

  • Hannus, I., et al. (2000). IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites.[5] Vibrational Spectroscopy.[1][6][5][3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.